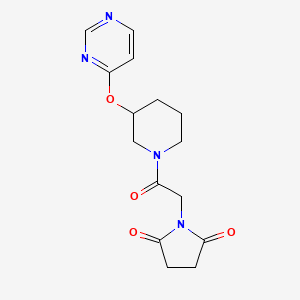

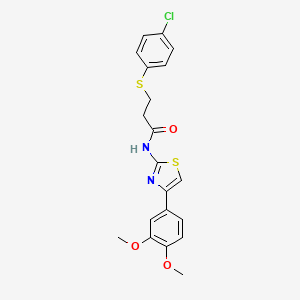

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar pyrrolidine diones involves multiple steps, including the preparation of specific piperazine or piperidine derivatives followed by condensation and cyclization reactions. Kamiński, Rzepka, and Obniska (2011) synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, demonstrating the versatility of the synthetic approach towards such compounds (Kamiński, Rzepka, & Obniska, 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine diones and their derivatives has been extensively studied. For example, Orozco et al. (2009) analyzed the molecular and crystal structure of related compounds, revealing insights into their conformation and stability (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine diones are diverse, including acylation, alkylation, and condensation reactions. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, providing a synthesis route for 3-acyltetramic acids, showcasing the chemical reactivity of these compounds (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of pyrrolidine diones, including their crystalline structure and stability, are crucial for understanding their applications. The study by Kuleshova and Khrustalev (2000) provides detailed insights into the molecular and crystal structures of similar compounds, shedding light on the influence of hydrogen bonds on the molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyrrolidine diones, such as their reactivity and interaction with various reagents, have been the subject of research. The work by Badr, Aly, Fahmy, and Mansour (1981) on the synthesis and properties of tetramic acids and derivatives provides valuable information on the chemical behavior of pyrrolidine-2,4-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Compounds structurally related to pyrrolidine-2,5-dione have shown significant anti-cancer activities against various human tumor cell lines. Studies have indicated that the presence of piperidine or pyrrolidine at the end of a C-6 chain, a benzoyl group at C-5, and benzyl groups at N-1, N-3 of the pyrimidine ring can increase anti-cancer activities. This suggests potential research applications of similar compounds in the development of new anticancer drugs (Singh & Paul, 2006).

Synthesis and Chemical Transformations

The compound has relevance in chemical synthesis research, particularly in the preparation of Nα-urethane-protected β- and γ-amino acids, demonstrating an efficient "one-pot" synthesis approach. This could have implications for the synthesis of peptides and peptide-like molecules in medicinal chemistry (Cal et al., 2012).

Organic Synthesis and Medicinal Chemistry

The conversion of pyrrolidine-2,5-dione to maleimide through tosylation, and the study of the mechanism by DFT, provides insights into the properties and reactivity of these scaffolds. Understanding these transformations can aid in organic synthesis, medicinal chemistry, and drug development efforts (Yan et al., 2018).

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. One study suggests that modifications should be made to investigate how the chiral moiety influences kinase inhibition . Another study suggests that the Cbz protecting group was removed under hydrogenolysis conditions to provide a secondary amine .

Wirkmechanismus

Target of action

Piperidine and pyrrolidine derivatives are known to interact with a wide variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been found to inhibit tubulin polymerization .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. For instance, some piperidine derivatives are known to affect signaling pathways related to cell proliferation and survival .

Pharmacokinetics

The ADME properties of the compound would depend on its specific structure. Heterocyclic compounds like piperidine and pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives, for example, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Eigenschaften

IUPAC Name |

1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOOZGULFZDKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)

![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)